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molecular formula C11H14O2S B8800586 5,5-Dimethyl-4,5,6,7-tetrahydro-benzo[c]thiophene-1-carboxylic acid

5,5-Dimethyl-4,5,6,7-tetrahydro-benzo[c]thiophene-1-carboxylic acid

Cat. No. B8800586
M. Wt: 210.29 g/mol
InChI Key: GBWOOJHXGVEEMJ-UHFFFAOYSA-N
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Patent
US08039644B2

Procedure details

To a part (300 mL) of a freshly prepared solution of sodium (21 g, 875 mmol) in ethanol (500 mL), mercaptoacetic acid ethyl ester (50 mL) is added. The resulting solution is added over a period of 10 min to a solution of 2-chloromethylene-4,4-dimethyl-cyclohexanone (50 g, 290 mmol) in THF (170 mL). The mixture becomes warm (50° C.). Upon complete addition, the remaining part of the freshly prepared solution of sodium in ethanol (200 mL) is added to the reaction mixture. The mixture is stirred at rt for 15 min before 1 N aq. LiOH solution (300 mL) is added. The solution is refluxed for 3 h, then stirred at it for 16 h. The THF and ethanol are removed under reduced pressure and the remaining dark solution is extracted with heptane/EA 3:1 (2×200 mL). The aq. phase is acidified by adding citric acid (30 g) and 2 N aq. HCl (200 mL) and then extracted three times with EA. The combined organic extracts are washed three times with sat. aq. NaHCO3 solution, dried over Na2SO4 and evaporated. The resulting dark brown oil is dissolved in acetonitrile at 60° C. and crystallised at 5° C. The crystals are collected, washed with acetonitrile and dried to give 5,5-dimethyl-4,5,6,7-tetrahydro-benzo[c]thiophene-1-carboxylic acid (31 g) as a slightly grey powder; LC-MS: tR=0.95 min, [M+1+CH3CN]+=252.18; 1H NMR (CDCl3): δ 7.15 (s, 1H), 3.05 (t, J=7.0 Hz, 2H), 2.47 (s, 2H), 1.58 (t, J=7.0 Hz, 2H), 0.97 (s, 6H).
Quantity
21 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Name
2-chloromethylene-4,4-dimethyl-cyclohexanone
Quantity
50 g
Type
reactant
Reaction Step Two
Name
Quantity
170 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
200 mL
Type
solvent
Reaction Step Three
Name
Quantity
300 mL
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[Na].Cl[CH:3]=[C:4]1[CH2:9][C:8]([CH3:11])([CH3:10])[CH2:7][CH2:6][C:5]1=O.[Li+].[OH-].C([O:17][C:18](=[O:21])[CH2:19][SH:20])C>C(O)C.C1COCC1>[CH3:10][C:8]1([CH3:11])[CH2:7][CH2:6][C:5]2=[C:19]([C:18]([OH:21])=[O:17])[S:20][CH:3]=[C:4]2[CH2:9]1 |f:2.3,^1:0|

Inputs

Step One
Name
Quantity
21 g
Type
reactant
Smiles
[Na]
Name
Quantity
50 mL
Type
reactant
Smiles
C(C)OC(CS)=O
Name
Quantity
500 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
2-chloromethylene-4,4-dimethyl-cyclohexanone
Quantity
50 g
Type
reactant
Smiles
ClC=C1C(CCC(C1)(C)C)=O
Name
Quantity
170 mL
Type
solvent
Smiles
C1CCOC1
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Na]
Name
Quantity
200 mL
Type
solvent
Smiles
C(C)O
Step Four
Name
Quantity
300 mL
Type
reactant
Smiles
[Li+].[OH-]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
50 °C
Stirring
Type
CUSTOM
Details
stirred at it for 16 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
Upon complete addition
ADDITION
Type
ADDITION
Details
is added
TEMPERATURE
Type
TEMPERATURE
Details
The solution is refluxed for 3 h
Duration
3 h
CUSTOM
Type
CUSTOM
Details
The THF and ethanol are removed under reduced pressure
EXTRACTION
Type
EXTRACTION
Details
the remaining dark solution is extracted with heptane/EA 3:1 (2×200 mL)
ADDITION
Type
ADDITION
Details
by adding citric acid (30 g) and 2 N aq. HCl (200 mL)
EXTRACTION
Type
EXTRACTION
Details
extracted three times with EA
WASH
Type
WASH
Details
The combined organic extracts are washed three times with sat. aq. NaHCO3 solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
CUSTOM
Type
CUSTOM
Details
evaporated
DISSOLUTION
Type
DISSOLUTION
Details
The resulting dark brown oil is dissolved in acetonitrile at 60° C.
CUSTOM
Type
CUSTOM
Details
crystallised at 5° C
CUSTOM
Type
CUSTOM
Details
The crystals are collected
WASH
Type
WASH
Details
washed with acetonitrile
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
product
Smiles
CC1(CC=2C(=C(SC2)C(=O)O)CC1)C
Measurements
Type Value Analysis
AMOUNT: MASS 31 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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